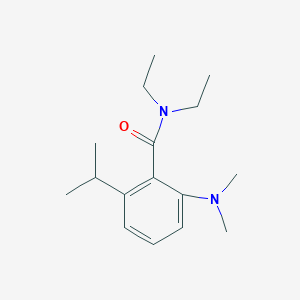![molecular formula C19H20N6O8 B14402542 Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- CAS No. 88121-73-7](/img/structure/B14402542.png)
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is a complex organic compound characterized by its unique molecular structure. It contains a combination of aromatic rings, nitro groups, and hydroxyl groups, making it a versatile molecule in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
One common method involves electrophilic aromatic substitution, where an electrophile reacts with an aromatic ring to form a substituted benzene derivative . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for quality control and verification of the compound’s structure.
化学反应分析
Types of Reactions
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can also be reduced to an amine group under specific conditions.
Substitution: The aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H₂) in the presence of a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium hydroxide (NaOH) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso compounds, while reduction may produce amines.
科学研究应用
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism by which Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and metabolic processes . The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity and leading to specific biological outcomes.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside involved in energy transfer and signaling.
N-[[2-(4-nitrophenyl)ethoxy]carbonyl] derivatives: Compounds with similar structures but different functional groups.
Uniqueness
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is unique due to its specific combination of aromatic rings, nitro groups, and hydroxyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
属性
CAS 编号 |
88121-73-7 |
|---|---|
分子式 |
C19H20N6O8 |
分子量 |
460.4 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)ethyl N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C19H20N6O8/c26-7-12-14(27)15(28)18(33-12)24-9-22-13-16(20-8-21-17(13)24)23-19(29)32-6-5-10-1-3-11(4-2-10)25(30)31/h1-4,8-9,12,14-15,18,26-28H,5-7H2,(H,20,21,23,29)/t12-,14-,15-,18-/m1/s1 |
InChI 键 |
VCFMJYUZQIFLHF-SCFUHWHPSA-N |
手性 SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)
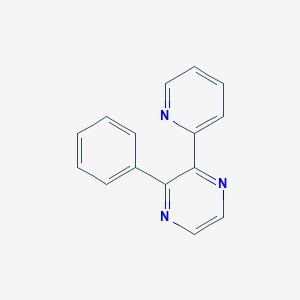
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
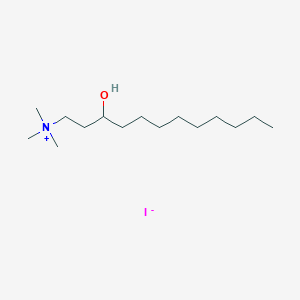

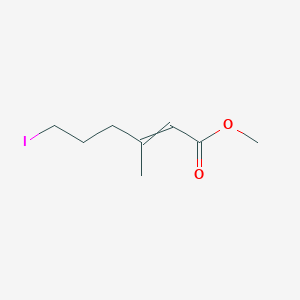
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)
![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
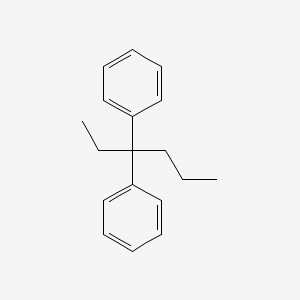
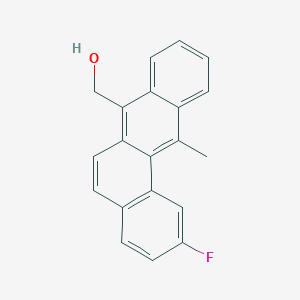
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)

